molecular formula C19H12F2N4O B6021426 2-fluoro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

2-fluoro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No. B6021426
M. Wt: 350.3 g/mol
InChI Key: FQNNDGFJFVQWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound belongs to the class of benzotriazole derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is not fully understood. However, it has been proposed that the compound may exert its biological activities through the inhibition of certain enzymes or through the modulation of specific signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of certain bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluoro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide in lab experiments is its potential to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in various studies. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability in certain experiments.

Future Directions

There are several future directions for the study of 2-fluoro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide. One of the areas of interest is the development of new derivatives with improved biological activities. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, the compound's mechanism of action and its effects on specific signaling pathways can be further explored to gain a better understanding of its biological activities.

Synthesis Methods

The synthesis of 2-fluoro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves the reaction of 4-fluoroaniline with 2-(2-fluoro-5-nitrophenyl)-1H-benzo[d]imidazole, followed by reduction of the nitro group and subsequent acylation of the amine group with benzoyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-fluoro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has been extensively studied for its potential applications in pharmaceutical research. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.

properties

IUPAC Name

2-fluoro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N4O/c20-12-5-8-14(9-6-12)25-23-17-10-7-13(11-18(17)24-25)22-19(26)15-3-1-2-4-16(15)21/h1-11H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNNDGFJFVQWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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